Isoacteoside

Vue d'ensemble

Description

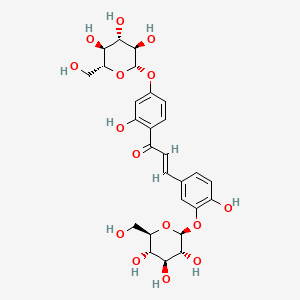

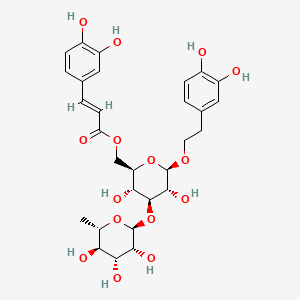

L’isoactéoside est un glycoside de phényléthanoïde, un type de composé naturel présent dans diverses plantes. Il est connu pour ses propriétés anti-inflammatoires, antioxydantes et neuroprotectrices. L'isoactéoside est structurellement similaire à l'actéoside, un autre glycoside de phényléthanoïde, mais il diffère par l'arrangement de ses composants moléculaires .

Mécanisme D'action

Target of Action

Isoacteoside’s primary targets include Toll-Like Receptor 4 (TLR4), Sirtuins 1 (SIRT1), Nuclear Factor Erythroid 2 Related Factor 2 (Nrf2), Nuclear Factor-κB (NF-κB), and Nucleotide-binding Oligomerization Domain-like Receptor Protein 3 (NLRP3) . These targets play crucial roles in inflammatory responses, oxidative stress, and cellular signaling pathways .

Mode of Action

This compound interacts with its targets to modulate their activity. It blocks TLR4 dimerization, which in turn reduces the recruitment of MyD88 and TIR-domain-containing adapter-inducing interferon-β (TRIF) and the phosphorylation of TGF-β-activated kinase-1 (TAK1) . This interaction disrupts the activation of the MyD88–TAK1–NF-κB/MAPK signaling cascades and TRIF pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the SIRT1/Nrf2 antioxidant signaling pathway and inhibits the NF-κB/NLRP3 pathway . By doing so, it modulates the expression of various genes and proteins involved in inflammation and oxidative stress .

Pharmacokinetics

It has been suggested that this compound has good druggability , indicating that it may have favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.

Result of Action

This compound’s action results in various molecular and cellular effects. It suppresses the expression of COX-2, iNOS, TNF-α, IL-6, and IL-1 . It also attenuates lipid peroxidative markers and enhances endogenous antioxidants in lung tissues . In addition, it has been shown to ameliorate lipopolysaccharide-induced lung injury and pulmonary edema .

Action Environment

It’s known that the efficacy of this compound can be influenced by the presence of other compounds in the plant extracts where it is found

Analyse Biochimique

Biochemical Properties

Isoverbascoside plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It exhibits significant inhibition of advanced glycation end products (AGEs) formation with IC50 values ranging from 4.6 to 25.7 μM . Isoverbascoside interacts with enzymes such as cytochrome P450, where it shows weak inhibitory potency against CYP1A2 and CYP1B1 with IC50 values of 83 μM and 86 μM, respectively . Additionally, it has been found to scavenge free radicals and inhibit lipid peroxidation, showcasing its antioxidant capabilities .

Cellular Effects

Isoverbascoside exerts various effects on different cell types and cellular processes. It has been shown to reduce intracellular reactive oxygen species and attenuate collagen I expression in transforming growth factor-β1 (TGF-β1)-induced murine lung fibroblasts . Isoverbascoside also influences cell signaling pathways by inhibiting the phosphorylation of Smad2/3 and ERK/p38 mitogen-activated protein kinases (MAPKs) . Furthermore, it has demonstrated protective effects against hydrogen peroxide-induced lipid peroxidation in V79-4 cells .

Molecular Mechanism

At the molecular level, Isoverbascoside exerts its effects through various mechanisms. It binds to biomolecules and inhibits enzyme activity, such as the inhibition of cytochrome P450 enzymes . Isoverbascoside also modulates gene expression by downregulating the Smad/non-Smad signaling pathways in TGF-β1-induced cells . Additionally, it forms complexes with human serum albumin, altering its conformation and interaction with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoverbascoside change over time. It exhibits stability and maintains its biological activity under various conditions . Long-term studies have shown that Isoverbascoside can sustain its antioxidant and anti-inflammatory effects over extended periods

Dosage Effects in Animal Models

The effects of Isoverbascoside vary with different dosages in animal models. Studies have shown that Isoverbascoside is well-tolerated at various doses, with no significant toxic effects observed . At higher doses, potential adverse effects such as cytotoxicity and changes in biochemical parameters may occur

Metabolic Pathways

Isoverbascoside is involved in several metabolic pathways, including the shikimate and cinnamate pathways . It interacts with enzymes such as cytochrome P450 and undergoes methylation, sulfation, and glucuronidation . These metabolic processes influence the bioavailability and activity of Isoverbascoside, affecting its overall efficacy and therapeutic potential.

Transport and Distribution

Within cells and tissues, Isoverbascoside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . Isoverbascoside’s localization and distribution are influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

Isoverbascoside exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . Isoverbascoside’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments, influencing its biological effects .

Méthodes De Préparation

L'isoactéoside peut être extrait de plantes telles que Cistanche deserticola et Monochasma savatieri. Le processus d'extraction implique généralement une chromatographie en contre-courant à haute vitesse (HSCCC) utilisant un système de solvant biphasique composé d'acétate d'éthyle, de n-butanol, d'éthanol et d'eau . De plus, l'isoactéoside peut être quantifié par spectrométrie de masse en tandem à temps de vol quadripolaire d'extraction en ligne (OLE-QTOF-MS/MS), ce qui permet une extraction et une analyse rapides des composés isomères .

Analyse Des Réactions Chimiques

L'isoactéoside subit diverses réactions chimiques, notamment :

Réduction : L'isoactéoside peut être réduit en ses dérivés alcooliques correspondants dans des conditions spécifiques.

Substitution : L'isoactéoside peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L'isoactéoside a une large gamme d'applications de recherche scientifique :

Industrie : L'isoactéoside est utilisé dans le développement de produits de santé naturels et de suppléments en raison de ses propriétés bénéfiques.

Mécanisme d'action

L'isoactéoside exerce ses effets par le biais de diverses cibles et voies moléculaires :

Anti-inflammatoire : L'isoactéoside bloque la dimérisation du récepteur 4 de type Toll (TLR4), ce qui active les cascades de signalisation MyD88–TAK1–NF-κB/MAPK et la voie TRIF. Cela entraîne la suppression des cytokines pro-inflammatoires telles que le facteur de nécrose tumorale-α, l'interleukine-6 et l'interleukine-1β.

Applications De Recherche Scientifique

Isoacteoside has a wide range of scientific research applications:

Industry: this compound is used in the development of natural health products and supplements due to its beneficial properties.

Comparaison Avec Des Composés Similaires

L'isoactéoside est structurellement similaire à l'actéoside, un autre glycoside de phényléthanoïde. Les deux composés présentent des activités biologiques similaires, telles que des effets antioxydants et anti-inflammatoires. L'isoactéoside s'est révélé avoir des effets améliorateurs de la mémoire et cytoprotecteurs supérieurs à ceux de l'actéoside . D'autres composés similaires incluent la syringalide A 3'-α-L-rhamnopyranoside et la 2'-acétylactéoside, qui appartiennent également à la famille des glycosides de phényléthanoïde .

La structure moléculaire unique et les activités biologiques puissantes de l'isoactéoside en font un composé précieux pour diverses applications de recherche scientifique et industrielles.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMHEHXNBNCPCI-QEOJJFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317837 | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61303-13-7 | |

| Record name | Isoacteoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61303-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoacteoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061303137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iso-acteoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOACTEOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

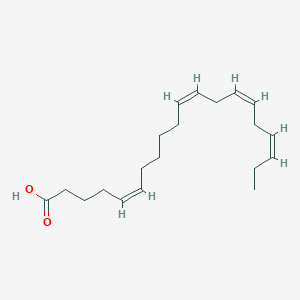

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.